molecular formula C19H15Cl2NO2 B1420650 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-49-9

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420650
M. Wt: 360.2 g/mol
InChI Key: YVEHLCLYTGOLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride, also known as ciprofloxacin hydrochloride, is a fluoroquinolone antibiotic used to treat bacterial infections. It is a synthetic compound that belongs to the fluoroquinolone family of antibiotics, which are used to treat a wide variety of bacterial infections. Ciprofloxacin hydrochloride is the hydrochloride salt form of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic with antibacterial activity. It inhibits bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), two enzymes required for DNA replication, transcription, repair, and recombination.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Thionyl chloride has been shown to chlorinate quinoline compounds in specific positions, influencing the synthesis and reactivity of similar compounds like 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Kutkevichus, Sherenas, & Poshyunas, 1974).

Optical and Structural Properties

  • The structural and optical properties of quinoline derivatives have been extensively studied, providing insights into the behavior of similar compounds under different conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mechanisms of Chlorination

  • Research on quinolinic aminoxyls, related to 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride, reveals the mechanisms of chlorination and deoxygenation in these compounds (Cardellini et al., 1994).

Application in Thin Films and Electronics

  • Quinoline derivatives are used in thin films, affecting their electrical and dielectric properties, which could extend to similar compounds (Zeyada et al., 2016).

Catalysis and Reaction Mechanisms

  • The synthesis and reaction mechanisms involving quinoline derivatives, like the catalytic formation of chloroquinolines, offer insights into the potential reactivity of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Isobe et al., 2008).

Spectroscopic and Chemosensory Applications

  • Studies on the spectroscopic properties of quinoline derivatives, and their potential as chemosensors for different cations, indicate similar applications for 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Hranjec et al., 2012).

properties

IUPAC Name

6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEHLCLYTGOLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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